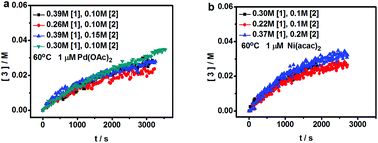Which one is faster? A kinetic investigation of Pd and Ni catalyzed Negishi-type oxidative coupling reactions†
Dalton Transactions Pub Date: 2015-10-23 DOI: 10.1039/C5DT03386A
Abstract
The difference between Pd and Ni has been investigated based on the Negishi-type oxidative coupling reactions in which reductive elimination was proved to be the rate determining step. Although DFT calculations illustrate that the Pd catalyzed reaction should be faster than the Ni catalyzed reaction under these conditions, kinetic experiments indicate that the reaction rate of Pd and Ni is dependent on the concentration of the catalyst precursor. The Pd catalyzed reaction is faster than the Ni catalyzed reaction only when the precursor concentration is as low as 1 × 10−7 M.


Recommended Literature
- [1] The co-reactant role during plasma enhanced atomic layer deposition of palladium†
- [2] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [3] A facile fabrication of sepiolite mineral nanofibers with excellent adsorption performance for Cd2+ ions
- [4] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
- [5] Complexes formed between the platinum metals and halide ions. Part 2.—Extraction of haloplatinates by solutions of salts of amberlite LA-2 in carbon tetrachloride and in cyclohexane
- [6] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [7] Inside front cover
- [8] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [9] Nickel sulfide nanospheres anchored on reduced graphene oxide in situ doped with sulfur as a high performance anode for sodium-ion batteries†
- [10] Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 175069-96-2
-
CAS no.: 16187-03-4









